![molecular formula C13H12ClN5O B2537906 6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1060184-38-4](/img/structure/B2537906.png)
6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Antiproliferative Activity
This compound has been evaluated for its antiproliferative activity against several cancer cell lines. In a study by Li et al., a series of [1,2,3]triazolo[4,5-d]pyrimidine derivatives, including our compound of interest, were synthesized . Most of these compounds demonstrated moderate to good activity against the selected cancer cell lines. Notably, compound 43 exhibited potent antiproliferative activity and good selectivity between cancer and normal cells. Its IC50 values were 0.85 μM against MGC-803 (a gastric cancer cell line) and 56.17 μM against GES-1 (a normal gastric epithelial cell line). Furthermore, compound 43 inhibited colony formation in MGC-803 cells at 0.8 μM. Mechanistic studies revealed that it induced apoptosis through the mitochondrial pathway, affecting mitochondrial membrane potential, caspase activation, and expression of pro- and anti-apoptotic proteins.
CDK2 Inhibition
In silico studies have suggested that this compound may inhibit cyclin-dependent kinase 2 (CDK2), an appealing target for cancer treatment. CDK2 plays a crucial role in cell cycle regulation and is selectively expressed in tumor cells. Inhibition of CDK2 can disrupt cell proliferation and promote apoptosis .
Structural Modification
Researchers have explored structural modifications of nucleoside scaffolds, and this compound could serve as a starting point for further derivatization. By introducing specific functional groups, researchers can fine-tune its properties and enhance its biological activity .
properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-3-ethyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O/c1-2-19-12-11(16-17-19)13(20)18(8-15-12)7-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHQGJWCUVRUWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC3=CC=CC=C3Cl)N=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Bromopyrimidin-2-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2537825.png)
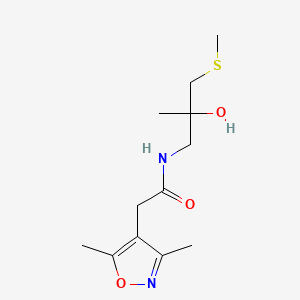
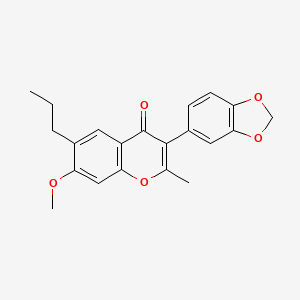
![(2E)-3-[4-(diethylamino)phenyl]acrylic acid](/img/structure/B2537829.png)
![(E)-3-(dimethylamino)-2-[5-[3-(trifluoromethyl)phenoxy]pyridine-2-carbonyl]prop-2-enenitrile](/img/structure/B2537830.png)


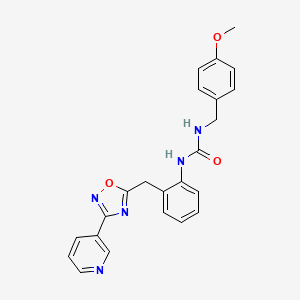
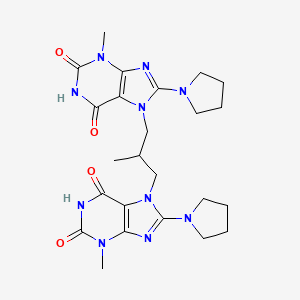
![7-chloro-4-(3,5-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2537836.png)
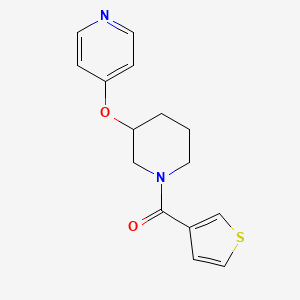
![4-[((2Z)-3-{[(2-furylmethyl)amino]carbonyl}-6-methoxy-2H-chromen-2-ylidene)amino]benzoic acid](/img/structure/B2537838.png)
![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)
